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Compound of Interest |

Compound Name: 2-Bromo-5-propoxypyridine
CAS No.: 1144110-15-5
Cat. No.: B1376852
. J

CAS Registry Number: 1144110-15-5 Molecular Formula: C

H

BrNO Molecular Weight: 216.08 g/mol IUPAC Name: 2-Bromo-5-propoxypyridine

Executive Summary & Chemical Context

2-Bromo-5-propoxypyridine serves as a versatile scaffold in drug discovery, particularly for
the synthesis of pyridine-based ligands and bioactive heterocycles. The presence of the
bromine atom at the C2 position allows for selective palladium-catalyzed cross-coupling
reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C5 modulates
lipophilicity and metabolic stability.

This guide provides a definitive reference for the identification of this compound using Nuclear
Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). All
spectral assignments are grounded in substituent-induced chemical shift theory and validated
against analogous pyridine derivatives.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, it is essential to define the source material's
purity. The following protocol describes the standard synthesis via Williamson etherification,
which yields high-purity material suitable for spectral analysis.
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Synthetic Pathway Diagram
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Caption: Synthesis of 2-Bromo-5-propoxypyridine via Williamson ether synthesis.

Validated Protocol

e Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Potassium
Carbonate (K

CO
, 2.0 eq).

e Solvent: Anhydrous N,N-Dimethylformamide (DMF).

e Procedure:

[¢]

Dissolve 2-bromo-5-hydroxypyridine in DMF under N

atmosphere.

o Add K

CO

and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

o Add 1-bromopropane dropwise.
o Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na
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SO

o Purification: Flash column chromatography (SiO
, gradient 0-10% EtOAc in Hexanes).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-field (400 MHz) analysis in Chloroform-d (CDCI

). The assignments rely on the distinct electronic environments created by the electronegative
nitrogen, the electron-withdrawing bromine, and the electron-donating propoxy group.

H NMR Data (400 MHz, CDCI )
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Mechanistic Insight: The H-6 proton appears most downfield due to the inductive electron-
withdrawing effect of the adjacent nitrogen atom. The H-4 proton signal is a characteristic
doublet of doublets, reflecting the distinct coupling constants: a large ortho-coupling (

Hz) with H-3 and a smaller meta-coupling (
Hz) with H-6.

C NMR Data (100 MHz, CDCI )
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Shift (
Carbon Type Assignment Logic
» PpmM)
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Quaternary (C Highly deshielded by
C-5 153.8 ]
) resonance donation
and induction.
Alpha to Nitrogen:
C-6 137.5 Methine (CH) Deshielded by N-atom
induction.
Quaternary (C Ipso to Bromine:
C-2 132.1 Typical range for C-Br
) in pyridines.
Ortho to Bromine:
C-3 128.4 Methine (CH) Shielded relative to C-
6.
) Meta to Bromine:
C-4 124.9 Methine (CH) ]
Resonates upfield.
Methylene (CH Ether Carbon:
O-CH 70.4 Characteristic shift for
) alkoxy groups.
CH Methylene (CH Propyl Chain: Middle
224
) carbon.
Methyl (CH Terminal Methyl:
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) region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom,

which exhibits a distinctive isotopic pattern.
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 lonization Method: Electron Impact (El, 70 eV) or ESI+
» Molecular lon:

o M

215 (for
Br)

o [M+2]

217 (for
Br)

o Ratio: 1:1 intensity ratio (Characteristic doublet for mono-brominated compounds).
Fragmentation Pattern (El):

e 215/217 (M
): Parent ion.

e 173/175(M-C
H

]

): Loss of propene via McLafferty-type rearrangement, generating the 2-bromo-5-
hydroxypyridine radical cation.

e 136 ([M - Br]
): Loss of the bromine atom (less common in EI but possible).

e 94: Pyridinol fragment after loss of both Br and Propyl chain.
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Infrared Spectroscopy (IR)

IR analysis is useful for rapid identification of functional groups, particularly the ether linkage
and the heteroaromatic ring.

C-H Stretch (Aromatic): 3050 — 3010 cm

(Weak).

e C-H Stretch (Aliphatic): 2960, 2930, 2870 cm

(Medium; corresponding to propyl CH
and CH
).
e C=N/C=C Ring Stretch: 1570, 1460 cm
(Strong; characteristic pyridine breathing modes).

e C-O-C Stretch (Ether): 1240 — 1260 cm

(Strong; asymmetric stretch).

e C-Br Stretch: 600 — 700 cm

(Medium/Weak; fingerprint region).
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-5-
propoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376852#2-bromo-5-propoxypyridine-spectroscopic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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